molecular formula C20H18N6O3S2 B4575745 3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4575745
M. Wt: 454.5 g/mol
InChI Key: ANHRKVVELHTJKX-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.08818080 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amplifiers of Phleomycin

Research into unfused heterobicycles, including derivatives similar to the compound , has shown their potential as amplifiers of phleomycin against Escherichia coli. The synthesis involved condensation reactions leading to compounds with varying substituents, demonstrating their biological activity potential (D. J. Brown & W. Cowden, 1982).

Synthesis of Novel Thienopyrazole Derivatives

The innovative synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, a compound with a core structure related to the one of interest, highlights the creation of novel thienopyrazole derivatives. These derivatives underwent further reactions to produce compounds with potential biological activities, as elucidated through elemental and spectral analyses (Ahmed F. Ahmed et al., 2018).

Antiproliferative Activity

The antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against the phospholipase C enzyme has been studied, emphasizing the importance of the 3-amino and 2-aryl carboxamide functionalities. This research underlines the structure-activity relationships critical for designing compounds with enhanced biological activities (M. van Rensburg et al., 2017).

Heterocyclic Synthesis

The synthesis of new thienopyrimidines, exploring the synthetic utility of the enaminonitrile moiety, showcases the creation of diverse heterocyclic compounds. This research contributes to the broader understanding of heterocyclic chemistry and the development of compounds with varied potential applications (H. Madkour et al., 2009).

Novel Synthetic Pathways

The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines highlights innovative synthetic pathways. This research illustrates the potential for creating complex molecular architectures through unusual and stereoselective reactions (T. Stroganova et al., 2019).

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S2/c1-11-10-12(2)24-19-15(11)16(21)17(30-19)18(27)25-13-4-6-14(7-5-13)31(28,29)26-20-22-8-3-9-23-20/h3-10H,21H2,1-2H3,(H,25,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHRKVVELHTJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide
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3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide
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3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
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3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
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3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
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3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.